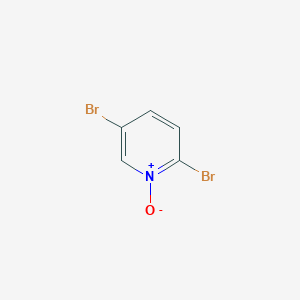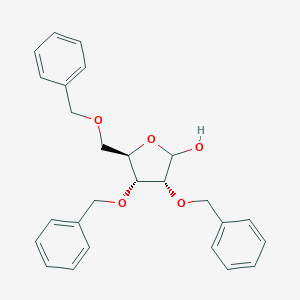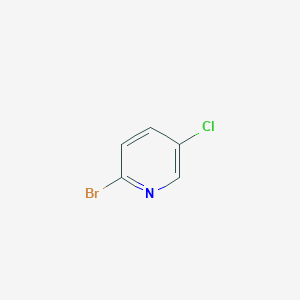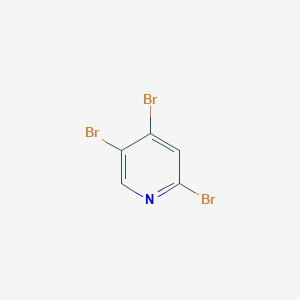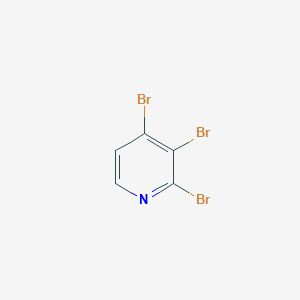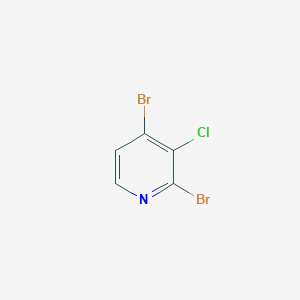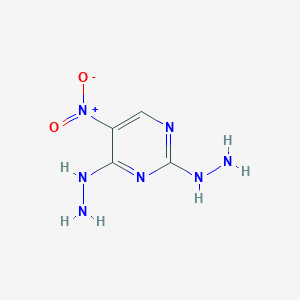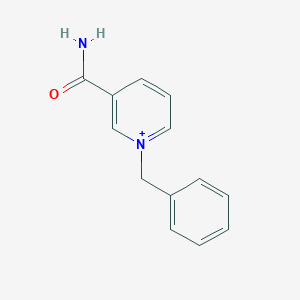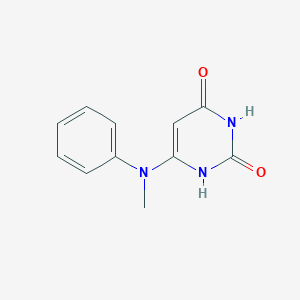
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate is a chemical compound with potential applications in scientific research. It is a bicyclic compound that contains a morpholine ring and two carboxylate groups. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate inhibits the activity of PRMT5 by binding to its active site. PRMT5 catalyzes the methylation of arginine residues on various proteins, including histones and transcription factors. Inhibition of PRMT5 leads to a decrease in the methylation of these proteins, which affects gene expression and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have anti-tumor activity in various cancer cells. Inhibition of PRMT5 leads to a decrease in the methylation of histones and transcription factors, which affects gene expression and other cellular processes. This ultimately leads to cell death in cancer cells. In addition, this compound has been shown to have anti-inflammatory activity in various cell types. Inhibition of PRMT5 leads to a decrease in the production of pro-inflammatory cytokines, which can be beneficial in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate is a useful tool compound for studying the role of PRMT5 in cancer and other diseases. However, it has some limitations. One limitation is its low solubility in water, which can make it challenging to use in certain experiments. Another limitation is its potential toxicity, which can affect cell viability and experimental results.
Direcciones Futuras
There are several future directions for the study of (1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate. One direction is the development of more potent and selective inhibitors of PRMT5. Another direction is the study of the role of PRMT5 in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
Métodos De Síntesis
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate can be synthesized using a variety of methods. One method involves the reaction of 3-bromo-1-butene with morpholine followed by the reaction of the resulting product with dimethyl acetylenedicarboxylate. Another method involves the reaction of 3-bromo-1-butene with morpholine followed by the reaction of the resulting product with dimethyl 2,2-dimethyl-3-oxobut-1-ene-1,4-dicarboxylate. These methods have been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
(1E,2Z)-dimethyl 3-morpholinocycloocta-2,8-diene-1,2-dicarboxylate has potential applications in scientific research. This compound has been shown to inhibit the activity of a specific enzyme called protein arginine methyltransferase 5 (PRMT5). PRMT5 plays a crucial role in various cellular processes, including gene expression, RNA splicing, and DNA damage repair. Inhibition of PRMT5 has been shown to have anti-tumor activity in various cancer cells. Therefore, this compound can be used as a tool compound to study the role of PRMT5 in cancer and other diseases.
Propiedades
Número CAS |
3603-90-5 |
|---|---|
Fórmula molecular |
C16H23NO5 |
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
dimethyl (1E,2Z)-3-morpholin-4-ylcycloocta-2,8-diene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H23NO5/c1-20-15(18)12-6-4-3-5-7-13(14(12)16(19)21-2)17-8-10-22-11-9-17/h6H,3-5,7-11H2,1-2H3/b12-6+,14-13- |
Clave InChI |
HWPRWHKLNQXFCR-NYFULTSGSA-N |
SMILES isomérico |
COC(=O)/C/1=C/CCCC/C(=C1/C(=O)OC)/N2CCOCC2 |
SMILES |
COC(=O)C1=CCCCCC(=C1C(=O)OC)N2CCOCC2 |
SMILES canónico |
COC(=O)C1=CCCCCC(=C1C(=O)OC)N2CCOCC2 |
Otros números CAS |
3603-90-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



